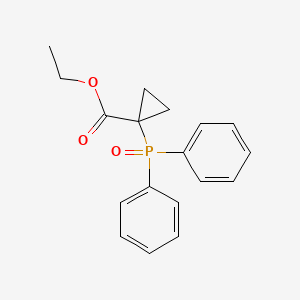
ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate, also known as DPC, is a chemical compound that has been widely studied for its potential applications in scientific research. DPC is a cyclopropane derivative that contains a diphenylphosphoryl group, which makes it a useful tool for studying biological processes and mechanisms of action.
作用机制
The mechanism of action of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate involves the formation of a covalent bond between the diphenylphosphoryl group of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate and the cysteine residue of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects in various systems. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate in lab experiments is its potency as an inhibitor of cysteine-containing enzymes. This allows researchers to study the function of these enzymes in a controlled manner. However, ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate and its applications in scientific research. One area of interest is the development of more selective inhibitors of cysteine-containing enzymes that do not have the toxic effects of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate. Another area of interest is the study of the physiological effects of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate in vivo and its potential as a therapeutic agent for the treatment of inflammation and cancer.
合成方法
The synthesis of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate involves the reaction of ethyl cyclopropanecarboxylate with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate. This synthesis method has been well established in the literature and has been used by many researchers to obtain ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate for their experiments.
科学研究应用
Ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has been widely used in scientific research as a tool to study the mechanism of action of various biological processes. One of the main applications of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate is in the study of enzymes that contain cysteine residues. ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate is a potent inhibitor of these enzymes and has been used to study their function and activity.
属性
IUPAC Name |
ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19O3P/c1-2-21-17(19)18(13-14-18)22(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCBFKQOPHFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
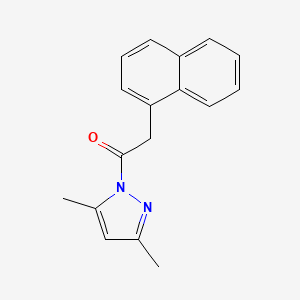
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)
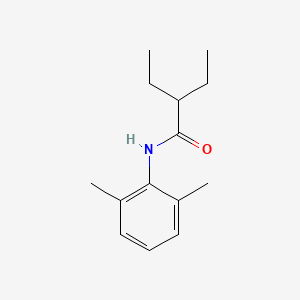
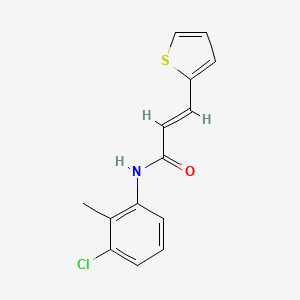
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
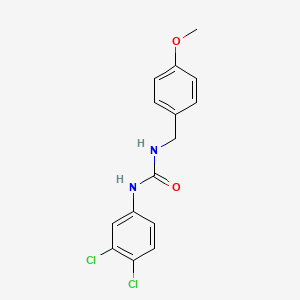
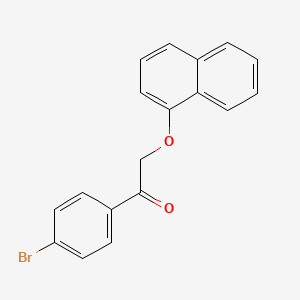
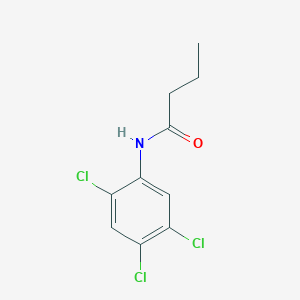
![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)